3,4,7,8-Tetrahydroxychroman-2-one
Description
3,4,7,8-Tetrahydroxychroman-2-one is a chromanone derivative characterized by a hydroxyl-substituted benzopyran core. Chromanones are bicyclic compounds with a ketone group at position 4 and oxygen in the pyran ring. Such compounds are of interest in medicinal chemistry due to their structural resemblance to flavonoids, which exhibit diverse biological activities, such as anti-inflammatory and free-radical-scavenging effects .
Properties
Molecular Formula |
C9H8O6 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
3,4,7,8-tetrahydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H8O6/c10-4-2-1-3-5(11)7(13)9(14)15-8(3)6(4)12/h1-2,5,7,10-13H |
InChI Key |
CZXTYMVGTQHJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(C(C(=O)O2)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydroxychroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,6-trihydroxyacetophenone with malonic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by cyclization and oxidation steps. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the isolation and purification processes, such as crystallization and chromatography, are crucial to obtaining high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetrahydroxychroman-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antioxidant Activity
One of the most significant applications of 3,4,7,8-Tetrahydroxychroman-2-one is its role as an antioxidant. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. Studies have demonstrated that this compound exhibits strong free radical scavenging abilities, making it a candidate for developing functional foods and dietary supplements aimed at enhancing health and preventing disease .
Anti-Cancer Properties
Research indicates that this compound possesses anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that this compound can effectively induce apoptosis in colon cancer cells by modulating specific signaling pathways involved in cell survival and death .
Cardiovascular Health
The compound's potential benefits extend to cardiovascular health. It has been studied for its ability to improve endothelial function and reduce inflammation within blood vessels. This effect is partly attributed to its antioxidant properties, which help mitigate oxidative damage to vascular tissues. Furthermore, research suggests that this compound may enhance nitric oxide production, leading to vasodilation and improved blood flow .
Neuroprotective Effects
Emerging studies highlight the neuroprotective effects of this compound. It has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage. This property could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuroprotection .
Anti-Inflammatory Properties
In addition to its antioxidant capabilities, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in managing chronic inflammatory conditions such as arthritis and inflammatory bowel disease .
Table: Summary of Key Findings on this compound Applications
Mechanism of Action
The mechanism of action of 3,4,7,8-Tetrahydroxychroman-2-one primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.
Comparison with Similar Compounds
Key Observations:
Methoxy vs. Hydroxyl Groups : Compounds such as 520-27-4 and 5,6,7,8-Tetrahydroxy-3',4'-dimethoxyflavone incorporate methoxy groups, reducing polarity compared to hydroxylated derivatives .
Saturation and Substituents : The tetrahydro derivative (35942-12-2) lacks aromaticity in the C-ring and features a methyl group, significantly altering its reactivity and solubility .
Solubility and Bioavailability
- This compound : High hydrophilicity due to four hydroxyl groups, likely limiting membrane permeability.
- Glycosylated Analogues: β-D-glucopyranoside derivatives (e.g., compounds in ) exhibit improved water solubility but require enzymatic cleavage for bioavailability .
- Methoxy-Substituted Analogues : Reduced solubility compared to hydroxylated variants but enhanced lipophilicity, favoring blood-brain barrier penetration .
Antioxidant Activity
Hydroxyl groups at C3, C4, C7, and C8 in the target compound likely enhance radical scavenging via hydrogen donation. In contrast, methoxy-substituted compounds (e.g., 520-27-4) show diminished antioxidant capacity due to lower electron-donating effects .
Metabolic Stability
Phosphorylated metabolites (), such as 7,8-Dihydroneopterin 3'-phosphoric acid, demonstrate altered metabolic pathways compared to non-phosphorylated chromanones, which may influence their pharmacokinetic profiles .
Biological Activity
3,4,7,8-Tetrahydroxychroman-2-one, commonly referred to as a derivative of the chroman family, exhibits a range of biological activities that make it of significant interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a chroman backbone with four hydroxyl groups positioned at the 3, 4, 7, and 8 carbons. This unique structure contributes to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties.
1. Antioxidant Activity
The compound exhibits strong antioxidant properties due to its ability to scavenge free radicals and inhibit oxidative stress. This mechanism is crucial for protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.
2. Antimicrobial Effects
Research indicates that this compound possesses antimicrobial properties. It has shown efficacy against various bacterial strains in vitro, suggesting potential applications in treating infections caused by resistant bacteria .
3. Anticancer Potential
Studies have demonstrated that this compound can inhibit the growth of cancer cells through multiple mechanisms:
- Induction of apoptosis in malignant cells.
- Inhibition of key enzymes involved in tumor progression.
- Modulation of signaling pathways related to cell proliferation .
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.
- Enzyme Inhibition : It inhibits enzymes such as catechol O-methyltransferase (COMT), which is involved in the metabolism of catecholamines .
- Cell Signaling Modulation : The compound influences pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. 1.1. What are the established methodologies for synthesizing 3,4,7,8-tetrahydroxychroman-2-one, and how do reaction conditions influence yield and purity?
Synthesis typically involves oxidative cyclization of polyphenolic precursors or regioselective hydroxylation of chromanone derivatives. Key factors include:
- Catalytic systems : Use of metal catalysts (e.g., Fe³⁺/H₂O₂) for hydroxylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance regioselectivity for the 3,4,7,8-substitution pattern.
- Purification : Reverse-phase HPLC with C18 columns is critical to isolate the compound from byproducts like 5,6-dihydroxy isomers .
Data Contradiction : Conflicting reports exist on optimal pH for cyclization; acidic conditions (pH 3–4) favor yield, while neutral conditions reduce side reactions .
Q. 1.2. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in isomeric identification?
- NMR : ¹H and ¹³C NMR distinguish between chromanone isomers via chemical shifts of hydroxyl protons (δ 8.5–9.2 ppm for phenolic -OH) and carbonyl carbons (δ 195–200 ppm) .
- X-ray crystallography : SHELX software (via SHELXL refinement) resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
- Mass spectrometry : High-resolution ESI-MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to the 3,4,7,8-substitution .
Advanced Research Questions
Q. 2.1. What are the challenges in quantifying this compound in biological matrices, and how can method sensitivity be optimized?
- Matrix interference : Polyphenolic metabolites in urine or plasma require enzymatic pre-treatment (e.g., arylsulfatase hydrolysis) to reduce background noise .
- LC-MS/MS optimization : Use of deuterated internal standards (e.g., ³H-labeled analogs) improves quantification accuracy. Electrospray ionization in negative mode enhances detection limits (LOQ ≤ 10 nM) .
Contradiction : Arylsulfatase efficiency varies between sources (e.g., HP-AS vs. ASPC), requiring validation for each study .
Q. 2.2. How does the compound interact with oxidative stress pathways, and what experimental models validate its proposed antioxidant mechanisms?
- In vitro assays :
- ROS scavenging : DPPH and ORAC assays show EC₅₀ values of 12–15 μM, dependent on hydroxyl group positioning .
- Enzyme inhibition : Competitive inhibition of xanthine oxidase (Ki = 8.3 μM) via H-bonding to flavin adenine dinucleotide (FAD) .
- In vivo models : Zebrafish embryos exposed to H₂O₂-induced stress show reduced lipid peroxidation (MDA levels ↓40%) at 50 μM doses .
Q. 2.3. What computational approaches predict the pharmacokinetic behavior of this compound, and how do results align with experimental data?
Q. 2.4. How do structural modifications (e.g., methoxy substitutions) alter the compound’s bioactivity, and what design principles optimize target specificity?
- Methoxy vs. hydroxyl : Methoxy groups at C5/C6 reduce antioxidant activity (ORAC ↓60%) but enhance metabolic stability (t₁/₂ ↑2.5-fold in liver microsomes) .
- Hybrid derivatives : Conjugation with glycosyl groups (e.g., via SHELX-refined crystallography ) improves solubility (LogS ↑1.2 units) without compromising ROS scavenging .
Q. Key Research Gaps
- Isomer-specific bioactivity : Limited data on 3,4,7,8- vs. 3,4,5,6-tetrahydroxychroman-2-one comparisons .
- In vivo toxicity : No long-term studies on chronic exposure effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
